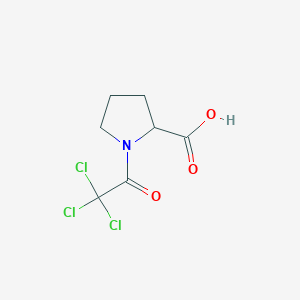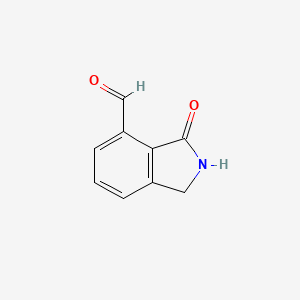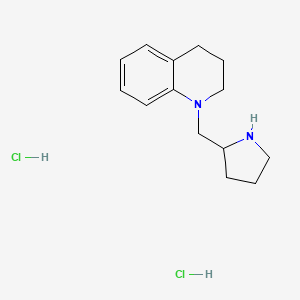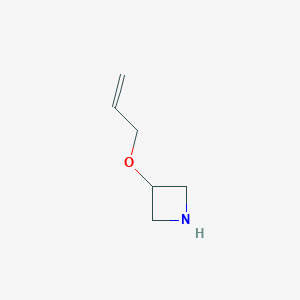
3-(Allyloxy)azetidine
Vue d'ensemble
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. One method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis
Azetidines exhibit unique reactivity due to their ring strain. They can undergo various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Applications De Recherche Scientifique
Asymmetric Synthesis of Functionalized Beta-Lactams
Metal-mediated carbonyl allylation, allenylation, and propargylation of azetidine-2,3-diones in aqueous and anhydrous environments offer a route to asymmetrically synthesize 3-substituted 3-hydroxy-beta-lactams. This synthesis utilizes a variety of metal reagents and controls the stereochemistry at the C3-substituted C3-hydroxy quaternary center, indicating potential applications in producing bioactive compounds (Alcaide et al., 2001).
Advancements in Azetidine Chemistry
The synthesis of azetidines, including their use as amino acid surrogates and in peptidomimetic chemistry, is an area of significant research. Azetidines have applications in catalytic processes and are important in the synthesis of functionalized heterocyclic compounds (Mehra et al., 2017).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Enantiopure azetidine-2-carboxylic acids with various side chains can be synthesized from 3-allyl-azetidine derivatives. These compounds have potential applications in studying peptide activity's influence on conformation (Sajjadi & Lubell, 2008).
Azetidine Synthesis and Applications
Azetidine chemistry, particularly the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, reveals the potential for creating functionalized azetidines. This demonstrates the versatility of azetidine compounds in medicinal chemistry and drug discovery (Ye, He, & Zhang, 2011).
Azetidines in Drug Discovery
The synthesis of azetidine derivatives, including 3-substituted azetidine-2-carboxylic acids, shows their value in drug discovery. These compounds, particularly as triple reuptake inhibitors, highlight the therapeutic potential of azetidines (Han et al., 2012).
Antimalarial Applications
Bicyclic azetidines, identified through diversity-oriented synthesis, have been found to inhibit phenylalanyl-tRNA synthetase, a new antimalarial target. These compounds show curative potential in mice at low doses and are active against all parasite life stages (Kato et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-prop-2-enoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEPCOCPXFHKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



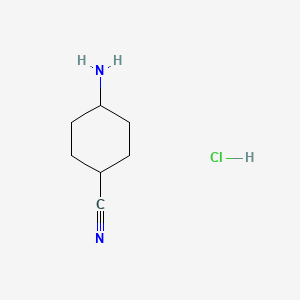

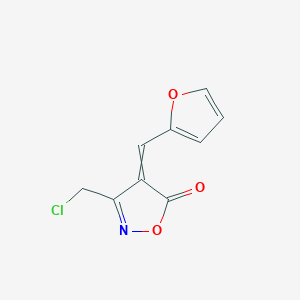
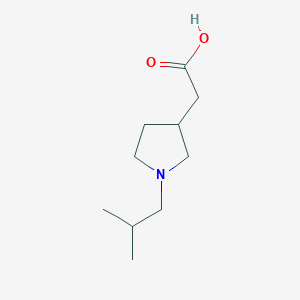

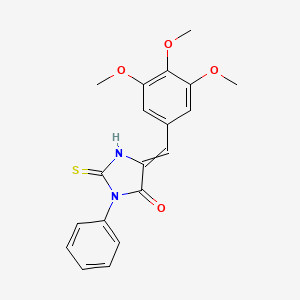
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)
